molecular formula C23H21ClN2O3 B244625 N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

Cat. No.: B244625
M. Wt: 408.9 g/mol
InChI Key: XKGUDQFNLINMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a dimethylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of N-{4-[(2-hydroxybenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide.

    Reduction: Formation of N-{4-[(2-benzylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide.

    Substitution: Formation of N-{4-[(2-hydroxybenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide or N-{4-[(2-aminobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide.

Scientific Research Applications

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethylbenzamide
  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide
  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzoic acid

Uniqueness

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-8-9-16(12-15(14)2)22(27)25-17-10-11-20(21(13-17)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

XKGUDQFNLINMFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

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